REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].[K+].[Br-].[O-]Cl.[Na+].O.C([O-])(O)=[O:16].[Na+].[OH-].[Na+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CC1(C)N([O])C(C)(C)CCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:16])=[O:8] |f:1.2,3.4.5,6.7,8.9,11.12,^1:55|
|
Name
|
|
Quantity
|
15.63 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)CO
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
NaOCl water
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+].O
|
Name
|
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with DCM (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (8×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil, which
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.74 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |